Zirconium(IV) tert-butoxide: A Technical Guide for Advanced Chemical Applications
Zirconium(IV) tert-butoxide: A Technical Guide for Advanced Chemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) tert-butoxide, with the chemical formula Zr(OC(CH₃)₃)₄, is a metal alkoxide that serves as a critical precursor and catalyst in a variety of advanced chemical processes. Its unique combination of reactivity and solubility in organic solvents makes it an invaluable tool in materials science for the deposition of zirconium-containing thin films and in organic synthesis for facilitating key carbon-carbon bond-forming reactions. This document provides a comprehensive overview of its chemical properties, structure, and applications, supported by detailed experimental protocols.
Core Chemical and Physical Properties
Zirconium(IV) tert-butoxide is a colorless to slightly yellow liquid at room temperature. It is highly sensitive to moisture and will readily hydrolyze upon contact with water, necessitating handling and storage under inert atmospheric conditions.[1] This reactivity is also harnessed in sol-gel processes for the synthesis of zirconia (ZrO₂) materials.
| Property | Value |
| CAS Number | 2081-12-1 |
| Molecular Formula | C₁₆H₃₆O₄Zr |
| Molecular Weight | 383.68 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | ~3 °C |
| Boiling Point | 81 °C at 3 mmHg |
| Density | 0.985 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.424 |
| Solubility | Decomposes in water; soluble in many organic solvents like toluene (B28343). |
Molecular Structure
Zirconium(IV) tert-butoxide consists of a central zirconium(IV) ion coordinated to four tert-butoxide ligands. Unlike smaller zirconium alkoxides, such as n-propoxide or n-butoxide which tend to form oligomeric structures like dimers or tetramers in solution, Zirconium(IV) tert-butoxide is presumed to be monomeric.[2] The significant steric bulk of the four tert-butyl groups surrounding the zirconium center likely prevents the formation of bridging alkoxide bonds that lead to oligomerization. This monomeric nature contributes to its volatility and solubility in nonpolar solvents. The coordination geometry around the zirconium atom is expected to be tetrahedral.
Experimental Protocols
Synthesis of Zirconium(IV) tert-butoxide
A common and effective method for the synthesis of Zirconium(IV) tert-butoxide involves the alcoholysis of tetrakis(diethylamido)zirconium(IV) with tert-butanol (B103910). This procedure yields a high-purity product suitable for sensitive applications.[3]
Materials:
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Tetrakis(diethylamido)zirconium(IV) (10 mmol)
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Anhydrous tert-butanol (80 mmol)
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Anhydrous toluene (50 mL total)
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Schlenk flasks (100 mL and 25 mL)
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Cannula
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Ice bath
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Vacuum distillation apparatus
Procedure:
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Preparation: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be rigorously dried.
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Reactant Setup: In a 100 mL Schlenk flask, dissolve tetrakis(diethylamido)zirconium(IV) (3.80 g, 10 mmol) in 40 mL of anhydrous toluene. In a separate 25 mL Schlenk flask, dissolve tert-butanol (5.93 g, 80 mmol) in 10 mL of anhydrous toluene.
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Reaction: Cool the Schlenk flask containing the zirconium precursor to 0 °C using an ice bath. Slowly add the tert-butanol solution dropwise to the cooled, stirring zirconium solution via cannula transfer.
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Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 1.5 hours.
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Solvent Removal: Remove the toluene and any volatile byproducts under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. The receiving flask should be cooled with an ice bath. The pure Zirconium(IV) tert-butoxide will distill at approximately 45 °C at 50 mTorr as a colorless liquid.[4]
Synthesis workflow for Zirconium(IV) tert-butoxide.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the identity and purity of the synthesized product.
-
Procedure:
-
Under an inert atmosphere, prepare an NMR sample by dissolving a small amount of Zirconium(IV) tert-butoxide in a deuterated solvent (e.g., C₆D₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 500 MHz).
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Expected Results:
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¹H NMR (500 MHz, C₆D₆): A single sharp peak is expected at approximately δ 1.32 ppm, corresponding to the 36 equivalent protons of the four tert-butyl groups.[3]
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¹³C NMR (125 MHz, C₆D₆): Two peaks are expected at approximately δ 75.3 ppm (quaternary carbon of the tert-butoxy (B1229062) group) and δ 33.1 ppm (methyl carbons of the tert-butoxy group).[3]
-
-
Infrared (IR) Spectroscopy:
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Objective: To identify characteristic functional group vibrations.
-
Procedure:
-
Obtain an IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Ensure the sample is protected from atmospheric moisture during the measurement.
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Expected Results: The spectrum will be dominated by C-H stretching and bending vibrations from the tert-butyl groups. Key absorptions include strong C-H stretching bands around 2970-2870 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1365 cm⁻¹. The Zr-O stretching vibration is expected in the lower frequency region, typically around 600-500 cm⁻¹.
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Reactivity and Applications
Zirconium(IV) tert-butoxide is a versatile reagent with significant applications in both materials science and organic synthesis.
Precursor for Thin Film Deposition
It is widely used as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create high-purity zirconium oxide (ZrO₂) thin films.[1] These zirconia films are crucial in the manufacturing of:
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Semiconductors: As high-k dielectric gate oxides in transistors.
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Optical Coatings: For anti-reflective and highly reflective coatings.
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Protective Layers: Providing corrosion and wear resistance.
Catalyst in Organic Synthesis
Zirconium(IV) tert-butoxide functions as an efficient catalyst, particularly in reactions involving carbonyl compounds. One notable application is in the Aldol-Tishchenko reaction .[5][6] This domino reaction combines an aldol (B89426) addition with a Tishchenko reduction to synthesize 1,3-diol monoesters with high diastereoselectivity.[1][7]
The catalytic cycle is proposed to proceed through the following key steps:
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Retro-Aldol Reaction: A β-hydroxy ketone (an aldol adduct) undergoes a retro-aldol reaction catalyzed by the zirconium alkoxide to generate a zirconium enolate in situ.[1]
-
Aldol Addition: This zirconium enolate then attacks an aldehyde, forming a new C-C bond and a zirconium alkoxide intermediate.
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Tishchenko Reduction: The intermediate undergoes an intramolecular hydride transfer from the hemiacetal alkoxide to the ketone carbonyl, which is coordinated to the Lewis acidic zirconium center. This step is typically irreversible and stereodetermining.[8]
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Product Release: The 1,3-diol monoester product is released, regenerating the active zirconium alkoxide catalyst.
Catalytic cycle of the Aldol-Tishchenko reaction.
This catalytic prowess makes Zirconium(IV) tert-butoxide a valuable tool for the stereoselective synthesis of complex polyol structures, which are common motifs in natural products and pharmaceuticals.
References
- 1. The zirconium alkoxide-catalyzed aldol-Tishchenko reaction of ketone aldols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Zr(OBu)-catalysed synthesis of acetone aldol adducts and domino aldol-Tishchenko reactions with diacetone alcohol as enol equivalent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
